REACTION_CXSMILES
|
[C:1]1([NH:7][S:8]([C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=2)[C:14](O)=[O:15])(=[O:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.B.C1COCC1.CO>C1COCC1>[OH:15][CH2:14][C:13]1[CH:12]=[C:11]([S:8]([NH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)(=[O:10])=[O:9])[CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 3 d at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo (5×)
|
Type
|
CUSTOM
|
Details
|
This compound was used in the next step without further purification
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C=CC1)S(=O)(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |